1-Phenoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane
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Overview
Description
1-Phenoxy-2,8,9-trioxa-5-aza-1-germabicyclo[333]undecane is a unique organogermanium compound It belongs to the class of germatranes, which are characterized by a bicyclic structure containing germanium, nitrogen, and oxygen atoms
Preparation Methods
The synthesis of 1-Phenoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane typically involves the reaction of germanium tetrachloride with a suitable amine and phenol derivative. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Phenoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium species.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in enhancing the bioavailability of certain drugs.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Phenoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Its bicyclic structure allows it to interact with specific molecular sites, leading to its observed effects.
Comparison with Similar Compounds
1-Phenoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane can be compared with other similar compounds, such as:
1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound contains silicon instead of germanium and has different chemical properties and applications.
1-Isothiocyanato-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane:
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethyl-: This compound has an ethyl group and silicon, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its germanium core and phenoxy group, which provide distinct chemical and physical properties compared to its silicon analogs and other derivatives.
Properties
CAS No. |
76211-48-8 |
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Molecular Formula |
C12H17GeNO4 |
Molecular Weight |
311.90 g/mol |
IUPAC Name |
1-phenoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C12H17GeNO4/c1-2-4-12(5-3-1)18-13-15-9-6-14(7-10-16-13)8-11-17-13/h1-5H,6-11H2 |
InChI Key |
PCHUUOTVJLAHDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Ge]2(OCCN1CCO2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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